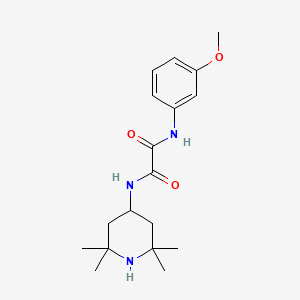
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide, also known as MMPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the piperidine family and has been synthesized and studied extensively to understand its mechanism of action and its biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide is not fully understood, but it is thought to act by modulating the activity of certain neurotransmitters in the brain. This compound has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important for cognitive function and motor control. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of these neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes in the brain, which may contribute to its neuroprotective effects. This compound has also been shown to decrease the levels of pro-inflammatory cytokines in the brain, which may contribute to its anti-inflammatory effects. Additionally, this compound has been shown to improve cognitive function and motor control in animal models, further supporting its potential therapeutic applications.
实验室实验的优点和局限性
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide has several advantages for lab experiments. It is readily available and can be synthesized in high yield and purity. It has also been extensively studied, making it a well-characterized compound for research purposes. However, this compound also has some limitations. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, its effects may vary depending on the dose and route of administration, which may complicate its use in lab experiments.
未来方向
There are several future directions for research on N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide. One potential direction is to further elucidate its mechanism of action, which may lead to the development of more targeted and effective therapies for neurodegenerative disorders and chronic pain. Another potential direction is to explore the potential of this compound for the treatment of other disorders, such as depression and anxiety. Additionally, further studies are needed to optimize the dose and route of administration of this compound for maximum efficacy and minimal side effects.
合成方法
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide can be synthesized through a multistep process, starting with the reaction of 3-methoxyaniline with 2,2,6,6-tetramethylpiperidine-4-one. The resulting product is then reacted with ethanediamine to produce this compound in high yield and purity. This synthesis method has been optimized and validated in several studies, making this compound readily available for research purposes.
科学研究应用
N-(3-methoxyphenyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)ethanediamide has been studied extensively for its potential therapeutic applications. It has been shown to have neuroprotective properties, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for chronic pain and inflammation.
属性
IUPAC Name |
N'-(3-methoxyphenyl)-N-(2,2,6,6-tetramethylpiperidin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-17(2)10-13(11-18(3,4)21-17)20-16(23)15(22)19-12-7-6-8-14(9-12)24-5/h6-9,13,21H,10-11H2,1-5H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZXMWZQWSHQMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)NC(=O)C(=O)NC2=CC(=CC=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-ethyl-2-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-phenylacetamide](/img/structure/B7546360.png)
![[4-(1,3-Thiazol-2-yl)piperazin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B7546365.png)
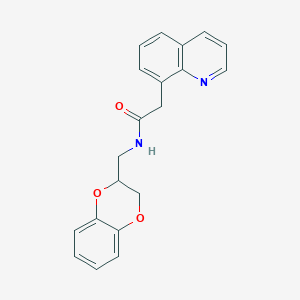
![(2-methylcyclopropyl)-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7546381.png)
![2-(2-chlorophenyl)-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]cyclopropane-1-carboxamide](/img/structure/B7546386.png)
![2-[methyl-[(4-methylphenyl)methyl]amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546393.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylpropylcarbamoyl)propanamide](/img/structure/B7546394.png)
![(6-chloro-2H-chromen-3-yl)-[4-(1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7546403.png)
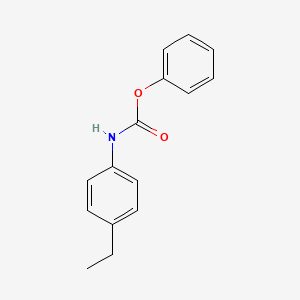
![2-[(3-chlorophenyl)methyl-methylamino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546413.png)
![2-[furan-2-ylmethyl(methyl)amino]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B7546417.png)
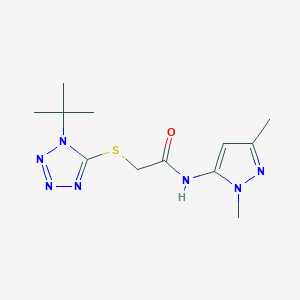
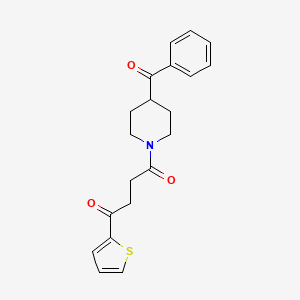
![2-(7-fluoro-4-oxoquinazolin-3-yl)-N-[1-(4-fluorophenyl)ethyl]-N-methylacetamide](/img/structure/B7546452.png)